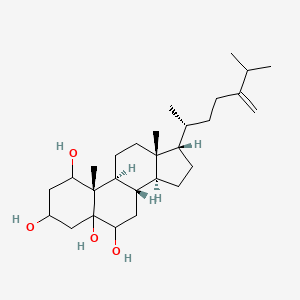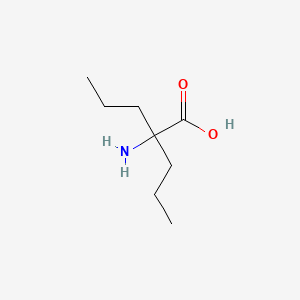
Dipropylglycine
描述
Dipropylglycine is an unnatural amino acid that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two propyl groups attached to the glycine backbone, which imparts distinct physicochemical properties compared to natural amino acids.
作用机制
Target of Action
Dipropylglycine (Dpg) is primarily used in the design of cell-penetrating peptides (CPPs) for the delivery of membrane-impermeable compounds . The primary targets of Dpg-containing CPPs are small interfering RNAs (siRNAs), which are one of the delivery targets for such CPPs .
Mode of Action
Dpg-containing CPPs interact with their targets, siRNAs, through electrostatic interactions, resulting in the formation of nano-sized complexes . The amphipathic structure of the peptides, which includes Dpg, plays a key role in complexation with siRNAs and intracellular siRNA delivery .
Biochemical Pathways
The biochemical pathways affected by Dpg-containing CPPs involve the intracellular delivery of siRNAs. These siRNAs can then interact with their respective mRNA targets, leading to gene silencing . This process can affect various cellular pathways depending on the specific genes being targeted by the siRNAs.
Pharmacokinetics
It is known that the cellular uptake of sirna increases with increasing peptide length, but cytotoxicity is reduced . This suggests that the ADME properties of Dpg-containing CPPs may be influenced by the length and structure of the peptide.
Result of Action
The primary result of the action of Dpg-containing CPPs is the intracellular delivery of siRNAs, leading to gene silencing . This can have various molecular and cellular effects depending on the specific genes being targeted by the siRNAs.
生化分析
Biochemical Properties
Dipropylglycine plays a significant role in biochemical reactions, particularly in the formation of amphipathic peptides. These peptides exhibit cell-penetrating abilities, allowing them to deliver various biomolecules into cells. This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrophobic effects. For instance, in the context of siRNA delivery, this compound-containing peptides form nano-sized complexes with siRNA, facilitating its intracellular delivery . The amphipathic structure of these peptides is crucial for their function, as it enhances cellular uptake while minimizing cytotoxicity.
Cellular Effects
This compound-containing peptides have been shown to influence various cellular processes. These peptides can penetrate cell membranes, delivering siRNA and other therapeutic molecules into the cytoplasm. This delivery mechanism can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound have been observed to increase the cellular uptake of siRNA, leading to effective gene silencing without significant cytotoxicity . This property makes this compound a valuable tool in gene therapy and other biomedical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into amphipathic peptides, which then interact with cellular membranes. The cationic nature of these peptides allows them to associate with anionic biomolecules such as siRNA through electrostatic interactions. Once inside the cell, these complexes can release their cargo, enabling the siRNA to exert its gene-silencing effects. Additionally, the amphipathic structure of this compound-containing peptides facilitates their interaction with various cellular components, enhancing their stability and reducing cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-containing peptides can vary over time. Studies have shown that these peptides exhibit stability in medium containing serum, maintaining their ability to deliver siRNA effectively. Over time, the peptides may undergo degradation, but their amphipathic structure helps to preserve their function. Long-term studies have indicated that this compound-containing peptides can achieve sustained gene silencing without causing significant cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound-containing peptides in animal models depend on the dosage administered. At lower doses, these peptides can effectively deliver siRNA and achieve gene silencing without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity. It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound-containing peptides are transported and distributed through various mechanisms. These peptides can interact with transporters and binding proteins, facilitating their localization and accumulation in specific cellular compartments. The amphipathic nature of these peptides enhances their ability to traverse cellular membranes and reach their target sites .
Subcellular Localization
This compound-containing peptides exhibit specific subcellular localization patterns, which can influence their activity and function. These peptides may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound-containing peptides is essential for optimizing their therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: Dipropylglycine can be synthesized through various synthetic routes. One common method involves the alkylation of glycine derivatives with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine derivative, followed by the addition of propyl halides to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions: Dipropylglycine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the propyl groups or the glycine backbone.
Reduction: Reduction reactions may target any oxidized functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace one of the propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学研究应用
Dipropylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and peptides.
Biology: Incorporated into peptides to study protein structure and function.
Industry: Utilized in the development of novel materials with unique properties.
相似化合物的比较
Dipropylalanine: Similar in structure but with an alanine backbone instead of glycine.
Dipropylserine: Contains a hydroxyl group in addition to the propyl groups.
Dipropylcysteine: Features a thiol group along with the propyl groups.
Uniqueness: Dipropylglycine is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, this compound-containing peptides exhibit enhanced cell-penetrating ability and reduced cytotoxicity, making them particularly valuable in biomedical applications.
属性
IUPAC Name |
2-amino-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCGMZJLLOYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180359 | |
| Record name | Dipropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-31-6 | |
| Record name | Dipropylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dipropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


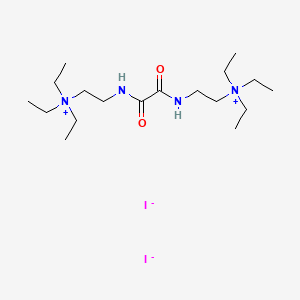
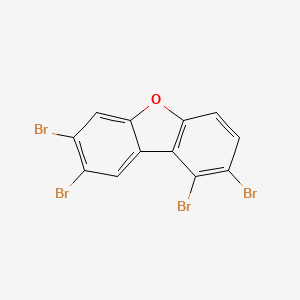

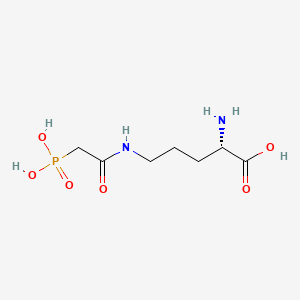
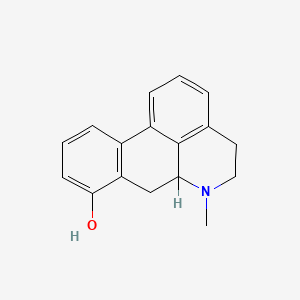
![[2-(2,2-Dimethylpropanoyloxy)-4-[1-hydroxy-2-[[2-methyl-1-[(2-phenoxyacetyl)amino]propan-2-yl]amino]ethyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B1220373.png)

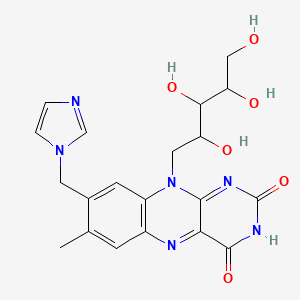
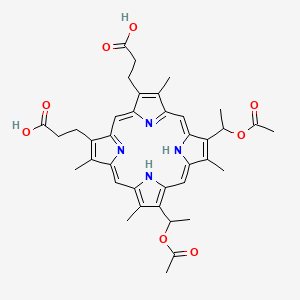

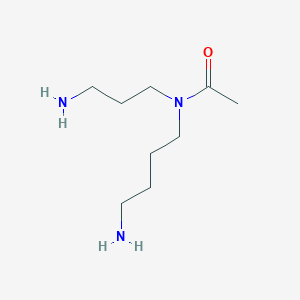
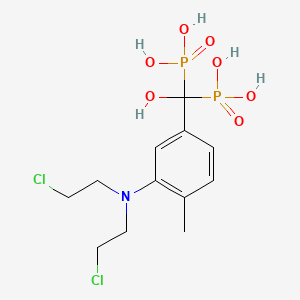
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)
